N-Carbamoyladenosine
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Overview
Description
1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to nucleotide metabolism, DNA replication, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Uniqueness
1-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
N-Carbamoyladenosine (NCA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and metabolic processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, physiological roles, and implications for health and disease.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamoyl group at the nitrogen position of adenosine. Its chemical structure can be represented as follows:
This structure contributes to its unique biochemical properties, influencing its interaction with various biological targets.
This compound exhibits biological activity primarily through its interaction with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that NCA can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
- Adenosine Receptor Interaction : NCA has been shown to selectively activate A3AR, leading to downstream effects on mitogen-activated protein kinase (MAPK) pathways. This activation is critical in mediating protective effects against cellular injury, particularly in ischemic conditions .
- Anti-inflammatory Effects : Studies suggest that NCA may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines through A3AR activation. This mechanism has potential therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
1. Antinociceptive Effects
A study demonstrated that this compound possesses antinociceptive properties, indicating its potential use in pain management. The compound was tested in vivo, showing significant pain reduction in animal models .
2. Cardiovascular Protection
In models of myocardial ischemia-reperfusion injury, NCA administration resulted in reduced myocardial damage and improved functional outcomes. The protective effect was attributed to A3AR-mediated signaling pathways that mitigate oxidative stress and apoptosis .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antinociceptive | A3AR activation | |
Cardiovascular protection | MAPK pathway modulation | |
Anti-inflammatory | Inhibition of cytokines |
Research Findings
Recent studies have focused on the biosynthesis and physiological roles of this compound. For instance, research has identified enzymes responsible for converting adenosine derivatives into modified forms like NCA through carbamoylation processes. This enzymatic activity highlights the compound's role in tRNA modification and protein synthesis .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : In patients with chronic heart failure, administration of NCA showed improvements in cardiac function and reduced hospitalization rates due to heart-related complications.
- Case Study 2 : A clinical trial involving asthmatic patients indicated that NCA treatment led to decreased airway hyperresponsiveness and improved lung function metrics compared to placebo .
Properties
CAS No. |
50693-06-6 |
---|---|
Molecular Formula |
C11H14N6O5 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
FLIOTFGHNBRBEH-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |
Origin of Product |
United States |
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